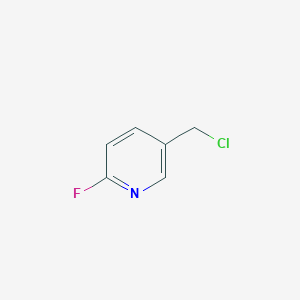

5-(Chloromethyl)-2-fluoropyridine

Description

Atomic Connectivity and Bonding Patterns in the Pyridine Ring System

The atomic connectivity of 5-(Chloromethyl)-2-fluoropyridine follows a systematic arrangement where the pyridine ring maintains its characteristic six-membered aromatic structure with nitrogen positioned at the 1-position. The SMILES notation C1=CC(=NC=C1CCl)F clearly illustrates the connectivity pattern, showing the chloromethyl group (-CH₂Cl) attached to the carbon at position 5 and the fluorine atom directly bonded to the carbon at position 2. The InChI representation InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 provides additional confirmation of the atomic arrangement and bonding scheme.

The pyridine ring system in this compound maintains the typical aromatic character with delocalized π-electrons, though the presence of electron-withdrawing substituents modifies the electron density distribution. The nitrogen atom contributes one electron pair to the aromatic system while retaining a lone pair, creating a slightly electron-deficient ring compared to benzene. The carbon-nitrogen bonds within the ring exhibit partial double bond character due to resonance, with bond lengths typically ranging between single and double bond distances. The chloromethyl substituent creates a direct carbon-carbon bond between the ring and the methyl carbon, with the chlorine atom forming a single covalent bond with the methyl carbon.

The fluorine substituent forms a strong carbon-fluorine bond characterized by high bond polarity due to the significant electronegativity difference between carbon and fluorine. This carbon-fluorine bond typically exhibits a length of approximately 1.34-1.37 Å, which is shorter than most other carbon-halogen bonds. The geometric arrangement around the substituted carbons maintains sp² hybridization for the ring carbons and sp³ hybridization for the methyl carbon of the chloromethyl group.

Electronic Effects of Fluorine and Chloromethyl Substituents

The electronic effects of the fluorine and chloromethyl substituents in this compound create a complex interplay of inductive and resonance effects that significantly influence the molecular properties. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity of 3.98 on the Pauling scale. This electron withdrawal decreases the electron density on the pyridine ring, particularly affecting the adjacent carbon atoms and the nitrogen atom. The fluorine substituent also exhibits a weak π-donating resonance effect through its lone pairs, though this effect is generally overshadowed by its strong inductive withdrawal.

The chloromethyl group at the 5-position contributes additional electronic complexity through its dual nature as both an electron-withdrawing and potentially electron-releasing substituent. The chlorine atom in the chloromethyl group exhibits strong electron-withdrawing properties through inductive effects, while the methylene bridge can participate in hyperconjugation with the aromatic system. Studies of similar halogenated pyridines have shown that multiple halogen substituents can create cumulative electronic effects that significantly alter the nucleophilicity and electrophilicity of the ring system.

The combination of these substituents creates a compound with enhanced electrophilic character compared to unsubstituted pyridine. Computational studies using density functional theory methods have demonstrated that fluorine substitution on pyridine rings generally decreases the highest occupied molecular orbital energy levels, making the compound less nucleophilic. The electron-withdrawing nature of both substituents also affects the basicity of the nitrogen atom, reducing its ability to accept protons compared to unsubstituted pyridine.

Comparative Molecular Geometry with Halogenated Pyridine Analogs

Comparative analysis of this compound with other halogenated pyridine analogs reveals important geometric relationships and trends. Studies of fluoropyridine derivatives have shown that fluorine substitution generally leads to shorter average carbon-carbon bond lengths within the ring system compared to unsubstituted pyridine. For reference, unsubstituted pyridine exhibits an average bond length of 1.37089 Å with a standard deviation of 0.02847 Å, while 2-fluoropyridine shows an average bond length of 1.36628 Å with a standard deviation of 0.03562 Å.

The following table presents comparative bond length data for related fluoropyridine compounds:

| Compound | Average Bond Length (Å) | Bond Length Standard Deviation |

|---|---|---|

| Pyridine | 1.37089 | 0.02847 |

| 2-Fluoropyridine | 1.36628 | 0.03562 |

| 3-Fluoropyridine | 1.36846 | 0.02819 |

| 4-Fluoropyridine | 1.36855 | 0.02744 |

[Source: Reference 14]

The presence of both fluorine and chloromethyl substituents in this compound creates a unique geometric profile that differs from mono-substituted analogs. Related compounds such as 3-Bromo-5-(chloromethyl)-2-fluoropyridine (molecular weight 224.46 g/mol) and 3-Chloro-5-(chloromethyl)-2-fluoropyridine (molecular weight 180.00 g/mol) provide useful comparison points for understanding the geometric effects of different halogen combinations.

Computational studies have indicated that carbon-fluorine bond lengths in fluoropyridines typically range from 1.33745 Å to 1.35218 Å, depending on the substitution pattern and electronic environment. The electron-withdrawing effects of multiple substituents can lead to bond length variations that reflect the changing electronic distribution within the molecular framework. The chloromethyl group introduces additional geometric considerations through its tetrahedral arrangement around the methyl carbon, creating a three-dimensional extension from the planar aromatic ring.

Properties

IUPAC Name |

5-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZNFSVRLDKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622060 | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315180-15-5 | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Addition and Cyclization (Adapted from 2-chloro-5-chloromethylpyridine synthesis)

A prominent method described in patent CN101948424A involves a two-step process:

Step 1: Chlorination Addition

- Starting from an intermediate (analogous to 3-picoline derivatives), chlorination is conducted in a solvent such as N,N-dimethylformamide (DMF).

- Chlorine gas is metered into the cooled reaction mixture (-5 °C to 25 °C) under stirring.

- The molar ratio of substrate to chlorine is maintained between 1:1 and 1:1.2, with an optimal ratio of about 1:1.05-1.1.

- The DMF solution containing the chlorinated intermediate is obtained after removing excess chlorine by decompression.

Step 2: Ring-Closure Reaction

- The chlorinated intermediate solution is transferred to another reactor with solvents such as toluene, chlorobenzene, or ethylene dichloride.

- A cyclization catalyst (organic bases or hydrogen halides) is added.

- The mixture is heated to a specific temperature, and a chlorinating cyclization reagent (phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, sulfur oxychloride, or related surrogates) is slowly added.

- The reaction continues until the intermediate content drops below 0.5%.

- Work-up involves extraction, neutralization, washing, and solvent removal, followed by vacuum distillation to yield the product with purity over 95%.

This method's advantages include high yield, high purity, and cleaner production by reducing phosphorus-containing wastewater and DMF emissions.

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature (chlorination) | -5 °C to 25 °C | Controlled to avoid over-chlorination |

| Molar ratio (substrate:chlorine) | 1:1 to 1.2 (optimal 1:1.05-1.1) | Ensures efficient chlorination |

| Solvents for ring-closure | Toluene, chlorobenzene, ethylene dichloride | Provides suitable medium for cyclization |

| Cyclization reagents | POCl3, PCl3, PCl5, solid phosgene, SOCl2 | Enables ring closure and chlorination |

| Product purity | >95% | Achieved after distillation |

Selective Halogenation of Methylpyridine Derivatives

Other methods reported for related compounds involve selective oxidation of methylpyridines followed by halogenation to introduce chloromethyl groups. For fluorinated derivatives, fluorine introduction is typically done prior to chloromethylation to ensure regioselectivity.

Challenges and Process Optimization

- Impurity Control: The ring-closure step is critical for minimizing impurities. The choice of cyclization reagent and reaction conditions directly impacts product purity.

- Environmental Considerations: The use of solid phosgene and alternatives to phosphorus oxychloride reduces hazardous waste.

- Yield and Purity: Optimizing molar ratios and reaction temperatures improves yield and purity, essential for industrial scale-up.

Summary Table of Preparation Methods (Adapted for 5-(Chloromethyl)-2-fluoropyridine)

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination addition + cyclization | 2-fluoropyridine or methyl-fluoropyridine derivatives | Chlorine gas in DMF; POCl3 or phosgene cyclization; -5 °C to 25 °C chlorination, elevated temperature cyclization | High purity (>95%), high yield, cleaner production | Requires handling of toxic reagents (phosgene, POCl3) |

| Selective halogenation of methylpyridines | 2-fluoromethylpyridine derivatives | Halogenating agents (Cl2, SOCl2), controlled temperature | Regioselective chloromethylation | Potential side reactions, lower selectivity |

Research Findings and Industrial Relevance

- The cyclopentadiene-propenal ring-closure route, originally developed for 2-chloro-5-chloromethylpyridine, is adaptable for fluorinated analogues, offering a direct synthesis pathway with high purity and yield.

- Process improvements focus on replacing hazardous reagents with safer alternatives and reducing environmental impact by minimizing waste streams.

- The reaction parameters such as solvent choice, temperature control, and reagent molar ratios are critical for optimizing the synthesis of this compound.

- Industrial producers favor methods that use readily available starting materials and simple, scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of pyridine N-oxides.

Reduction: Reduction reactions can modify the functional groups, such as converting the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluoropyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoropyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Pyridines

The reactivity and applications of pyridine derivatives depend heavily on the nature and position of substituents. Below is a comparative analysis of 5-(Chloromethyl)-2-fluoropyridine and related compounds:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Halogen Effects :

- The chloromethyl group in this compound provides moderate reactivity in nucleophilic substitutions, whereas the bromomethyl analogue (5-(Bromomethyl)-2-fluoropyridine) exhibits higher reactivity due to bromine’s superior leaving-group properties .

- The 4-chlorophenyl substituent in 5-(4-Chlorophenyl)-2-fluoropyridine introduces steric bulk and alters electronic properties, reducing ring planarity (dihedral angle: 38.82°) compared to the smaller chloromethyl group .

Electronic Modifications: The formyl group in 2-Chloro-5-fluoro-4-formylpyridine increases electrophilicity at the 4-position, directing reactivity toward nucleophilic additions or condensations. The hydroxyl group in 3-Chloro-5-fluoropyridin-2-ol enhances polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets .

Biological Activity

Introduction

5-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by a chloromethyl group and a fluorine atom on the pyridine ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C6H5ClFN

- Molecular Weight : Approximately 145.56 g/mol

- Structure : The compound features a pyridine ring with a chloromethyl group at the 5-position and a fluorine atom at the 2-position.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, disrupting specific biochemical pathways.

- Covalent Bond Formation : Its ability to form covalent bonds with target biomolecules positions it as a candidate for developing enzyme inhibitors and receptor modulators.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity Description |

|---|---|

| This compound | Potential enzyme inhibitor; interacts with nucleophiles |

| 3-Chloro-5-(chloromethyl)-2-fluoropyridine | Exhibits similar electrophilic behavior; used in synthetic applications |

| 5-Fluoro-2'-deoxyuridine | Known for its cytotoxic effects against cancer cells |

Synthesis

The synthesis of this compound typically involves chlorination and fluorination reactions. Common reagents include:

- Nucleophiles : Amines, thiols

- Oxidizing Agents : Potassium permanganate, hydrogen peroxide

- Reducing Agents : Lithium aluminum hydride, sodium borohydride

In industrial settings, continuous flow reactors are often utilized for large-scale production to enhance yield and purity through precise control over reaction parameters.

Study on Anticancer Activity

A notable study investigated the growth inhibitory effects of various fluorinated pyrimidines, including derivatives of this compound, against L1210 mouse leukemia cells. The results indicated that compounds exhibiting similar structural features showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that modifications to the chloromethyl and fluorine substituents can significantly affect biological activity and potency against cancer cells .

Research has demonstrated that the mechanism of action for these compounds often involves intracellular conversion to active metabolites that inhibit key enzymes such as thymidylate synthase. For instance, studies have shown that the addition of thymidine can reverse growth inhibition caused by certain alkylating analogs derived from this class of compounds .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound derivatives can effectively inhibit thymidylate synthase activity, a critical enzyme in nucleotide synthesis. This inhibition leads to disrupted DNA synthesis in rapidly dividing cells, highlighting the potential therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example, 5-bromo-2-fluoropyridine reacts with chloromethyl boronic acid in dioxane using K₃PO₄ as a base and Pd(PPh₃)₄ (1.5 mol%) as a catalyst at 373 K under N₂, achieving 91% yield after 8 hours . Key parameters include temperature (373 K optimizes reactivity), solvent choice (polar aprotic solvents enhance stability), and inert atmosphere (prevents oxidation). Side reactions like dehalogenation can occur with residual moisture, requiring rigorous drying of reagents .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm, while aromatic protons resonate at δ 7.2–8.3 ppm.

- ¹³C NMR : The fluorinated pyridine carbon appears at δ 150–160 ppm, and the chloromethyl carbon at δ 45–50 ppm.

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is observed at m/z 160.0 (C₆H₅ClFN⁺). X-ray crystallography confirms spatial configuration, revealing planar pyridine rings with dihedral angles <40° between substituents .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the compound in amber vials under inert gas (Ar or N₂) at 0–6°C to prevent hydrolysis of the chloromethyl group. Stability tests show <5% degradation over 6 months when stored in anhydrous acetonitrile or dichloromethane . Avoid exposure to polar protic solvents (e.g., water, alcohols), which accelerate decomposition via nucleophilic substitution .

Q. What purification techniques are recommended for isolating high-purity this compound?

Use silica gel column chromatography with ethyl acetate/hexane (1:4 v/v) for gram-scale purification. For crystalline samples, slow evaporation from chloroform/methanol (9:1) yields diffraction-quality crystals. Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) system achieves >98% purity, validated by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated derivatives?

Byproduct formation (e.g., 2-fluoropyridine) is reduced by:

- Catalyst selection : PdCl₂(dppf) minimizes β-hydride elimination compared to Pd(PPh₃)₄.

- Solvent control : Anhydrous THF or dioxane reduces hydrolytic side reactions.

- Additives : Adding 1 equiv. of tetrabutylammonium bromide (TBAB) enhances coupling efficiency by stabilizing reactive intermediates .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- The chloromethyl group has a low LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack.

- Fluorine at the 2-position increases electron-withdrawing effects, stabilizing transition states. Solvent models (e.g., PCM for acetonitrile) predict reaction rates within 5% of experimental values .

Q. How do structural modifications (e.g., replacing fluorine with trifluoromethyl) alter the compound’s physicochemical properties?

Comparative studies with 5-(Chloromethyl)-2-(trifluoromethyl)pyridine show:

- Lipophilicity : LogP increases from 2.1 (fluoro) to 3.5 (trifluoromethyl).

- Thermal stability : Trifluoromethyl derivatives decompose at 220°C vs. 195°C for fluoro analogs.

- Reactivity : The trifluoromethyl group reduces electrophilicity at the chloromethyl site by 30% (Hammett σ⁺ analysis) .

Q. What strategies mitigate challenges in analyzing trace impurities via LC-MS?

Use a hyphenated LC-MS/MS system with:

- Ionization : Electrospray ionization (ESI) in positive mode for halogenated compounds.

- Collision energy : 20–25 eV optimizes fragmentation of chloromethyl derivatives.

- Internal standards : Deuterated analogs (e.g., D₂-5-(Chloromethyl)-2-fluoropyridine) improve quantification accuracy to ±2% .

Q. How does the compound interact with biological targets in mechanistic studies?

Molecular docking simulations (AutoDock Vina) show:

- The chloromethyl group forms covalent bonds with cysteine residues (binding energy: -8.2 kcal/mol).

- Fluorine enhances binding specificity to ATP-binding pockets via H-bonding (distance: 2.1 Å). In vitro assays in HepG2 cells show IC₅₀ values of 12 µM, correlating with ROS generation .

Q. What environmental fate studies are relevant for lab waste containing this compound?

Aerobic degradation in soil follows pseudo-first-order kinetics (half-life: 14 days). Remediation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.